1-Propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative . Pyrazoles are a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . A specific synthesis of 1H-pyrazole-4-carboxylic acid was reported, which involved Claisen condensation, cyclization, deamination, and hydrolysis reactions .Molecular Structure Analysis
The structure of pyrazole-4-carboxylic acids has been discussed based on crystallographic results and solid-state NMR . The structure of this compound specifically can be found on ChemSpider .Chemical Reactions Analysis
Pyrazoles undergo various reactions. For example, they react with potassium borohydride to form a class of ligands known as scorpionates . More research is needed to understand the specific reactions of this compound.Safety and Hazards
The safety data sheet for a similar compound, Methyl-1H-pyrazole-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with protective gloves and clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-Propyl-1H-pyrazole-4-carboxylic acid are currently unknown
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins
Cellular Effects
It is known that pyrazole derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some pyrazole derivatives show solid-state proton transfer (SSPT), which could potentially affect their stability and degradation over time .
Metabolic Pathways
Pyrazole derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
1-propylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQMAVVBCYNBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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